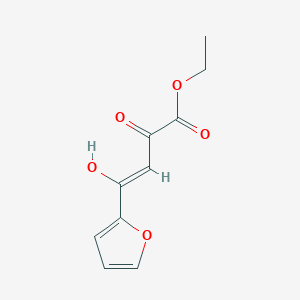

ethyl (2Z)-4-(2-furyl)-2-hydroxy-4-oxobut-2-enoate

Description

Properties

IUPAC Name |

ethyl (Z)-4-(furan-2-yl)-4-hydroxy-2-oxobut-3-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-2-14-10(13)8(12)6-7(11)9-4-3-5-15-9/h3-6,11H,2H2,1H3/b7-6- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPVSGTVHFSYKEH-SREVYHEPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C=C(C1=CC=CO1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(=O)/C=C(/C1=CC=CO1)\O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-4-(2-furyl)-2-hydroxy-4-oxobut-2-enoate typically involves the reaction of ethyl acetoacetate with furfural in the presence of a base. The reaction proceeds through an aldol condensation followed by dehydration to form the desired product. The reaction conditions often include:

Base: Sodium hydroxide or potassium hydroxide

Solvent: Ethanol or methanol

Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-4-(2-furyl)-2-hydroxy-4-oxobut-2-enoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or other esters.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or potassium permanganate

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Amines, alcohols, or other nucleophiles

Major Products Formed

Oxidation: Formation of a keto ester

Reduction: Formation of a diol or hydroxy ester

Substitution: Formation of amides or different esters

Scientific Research Applications

Ethyl (2Z)-4-(2-furyl)-2-hydroxy-4-oxobut-2-enoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (2Z)-4-(2-furyl)-2-hydroxy-4-oxobut-2-enoate involves its interaction with various molecular targets and pathways. The furan ring and hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The ester group can undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of α,β-unsaturated esters with diverse substituents. Below is a detailed comparison with analogs, highlighting structural variations, physicochemical properties, and applications.

Core Structural Variations

Key Observations:

- Long alkoxy chains (e.g., octyloxy in 0YY) significantly increase hydrophobicity, which may reduce solubility in polar solvents .

Physicochemical Properties

- Molecular Weight :

- Polar Surface Area (PSA): The 3-methoxyphenyl analog (CAS 113503-91-6) has a PSA of 72.83 Ų, similar to the furyl derivative due to shared hydroxyl and ester groups .

Biological Activity

Ethyl (2Z)-4-(2-furyl)-2-hydroxy-4-oxobut-2-enoate, known by its CAS number 99059-30-0, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H10O5

- Molecular Weight : 210.19 g/mol

- CAS Number : 99059-30-0

The structure of this compound features a furan ring, which is known for its diverse biological activities. The presence of the hydroxyl group and the keto-enol tautomerism contributes to its reactivity and potential therapeutic effects.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit notable antioxidant properties. This compound may demonstrate similar effects, potentially reducing oxidative stress in biological systems. Antioxidants play a crucial role in preventing cellular damage caused by free radicals.

Antimicrobial Effects

Studies have shown that furan-containing compounds possess antimicrobial properties. This compound's ability to inhibit microbial growth could be attributed to its structural features, which may interfere with microbial metabolic pathways.

Anti-inflammatory Properties

Compounds derived from furan derivatives have been investigated for their anti-inflammatory properties. This compound may exhibit such effects through inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways.

Study on Antioxidant Activity

A study assessing the antioxidant capacity of various furan derivatives found that specific substitutions on the furan ring significantly enhanced antioxidant activity. This suggests that this compound could be further explored for its potential as an antioxidant agent in pharmacological applications.

Hypolipidemic Effects in Animal Models

In a comparative study involving structurally related compounds, it was observed that certain derivatives significantly reduced lipid levels in hyperlipidemic rat models. While direct studies on this compound are yet to be published, the promising results from related compounds highlight a potential avenue for future research .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for ethyl (2Z)-4-(2-furyl)-2-hydroxy-4-oxobut-2-enoate, and what reaction conditions optimize yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or Grignard addition. For example, reacting 2-furyl-substituted precursors with ethyl acrylate derivatives under reflux in acetone or ethanol with a base (e.g., K₂CO₃) achieves moderate yields (40–65%) . Alternative routes involve Grignard reagents (e.g., phenylmagnesium bromide) reacting with α,β-unsaturated esters at low temperatures (–78°C in THF), followed by quenching and purification via flash chromatography .

- Key Data : Optimal conditions include anhydrous solvents, precise stoichiometry (1:1.2 molar ratio for Grignard reactions), and reflux times of 6–12 hours. Yields vary from 40% (base-mediated) to 82% (organometallic routes) .

Q. How can spectroscopic techniques (NMR, IR) confirm the stereochemistry and functional groups of this compound?

- Methodology :

- ¹H NMR : Look for characteristic vinyl proton signals (δ 6.11–7.02 ppm, J = 15.6 Hz for trans-olefin protons) and ester carbonyl signals (δ 166–167 ppm in ¹³C NMR) .

- IR : Hydroxy groups show broad peaks at 3200–3500 cm⁻¹, while conjugated carbonyls (α,β-unsaturated ester) appear at 1680–1720 cm⁻¹ .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar α,β-unsaturated esters?

- Methodology :

- Dose-Response Studies : Test the compound across a concentration gradient (e.g., 1–100 µM) to identify non-linear effects or cytotoxicity thresholds .

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O) to track metabolic pathways or enzyme interactions .

- Case Study : Derivatives of 4-oxobut-2-enoates exhibit bifurcated reactivity—some act as enzyme inhibitors, while others form oxazolidinones. Controlled pH (6–8) and solvent polarity (e.g., DMF vs. THF) can steer reactivity .

Q. How does X-ray crystallography using SHELX software validate the (2Z) configuration and intermolecular interactions?

- Methodology :

- Data Collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) to resolve bond lengths (C=O: ~1.21 Å; C=C: ~1.34 Å) and torsion angles (<5° deviation for Z-isomer) .

- Refinement : SHELXL refines anisotropic displacement parameters and hydrogen-bonding networks (e.g., O–H···O interactions at 2.7–3.0 Å) .

- Example : A triclinic crystal system (P1 space group) with a = 6.80 Å, b = 12.30 Å, and γ = 98.7° confirms the Z-configuration .

Q. What metrological approaches ensure accuracy in quantifying enantiomeric excess for chiral derivatives of this compound?

- Methodology :

- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol (90:10) to separate enantiomers (retention time differences >2 min) .

- Potentiometric Titration : Measure pKa values (e.g., 4.2 for the α-hydroxy group) to correlate protonation states with stereochemical stability .

- Calibration : Validate against GOST R 8.736-2011 standards for measurement uncertainty (<0.5% RSD) .

Key Research Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.